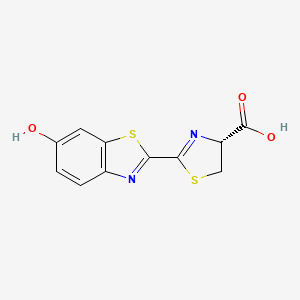

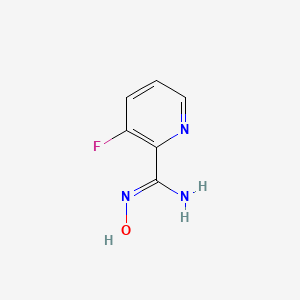

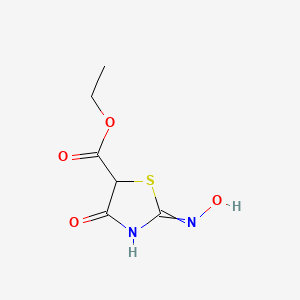

![molecular formula C9H9N3O4 B1497309 Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate CAS No. 90349-67-0](/img/structure/B1497309.png)

Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate

Overview

Description

Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate is a chemical compound that belongs to the class of pyrazolo[1,5-A]pyrimidines . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of pyrazolo[1,5-A]pyrimidine derivatives involves a series of chemical reactions. For instance, a variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo [1,5- a ]pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions from 2,6-dibromopyrazolo [1,5- a ]pyrimidine .Molecular Structure Analysis

The molecular structure of Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate can be analyzed using various techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate can be complex. For example, the regio-controlled Sonogashira-type coupling of 3 with a wide range of terminal alkynes proceeded smoothly with excellent selectivity in favor of the C6-position through careful adjustment of the coupling conditions, followed by the subsequent introduction of alkynyl, aryl or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura and Buchwald–Hartwig coupling reactions .Scientific Research Applications

Synthesis and Chemical Properties

New Synthetic Methods and Derivatives : Research has explored new methods of synthesizing pyrazolo[4,3-d]pyrimidines, which are closely related to Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate. These compounds were synthesized from diethyl oxaloacetate and ethyl acylpyruvates, highlighting the versatility and potential of these compounds in chemical synthesis (Takei, Yasuda, & Takagaki, 1979).

Ring-Chain Isomerism and Fluoroalkylated Derivatives : The cyclization of certain precursors with amino compounds results in the formation of polyfluoroalkylated dihydroazolo[1,5-a]pyrimidines, demonstrating the chemical reactivity and potential for creating diverse derivatives of these compounds (Goryaeva et al., 2009).

Synthesis of Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine Derivatives : The creation of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines, which involves the reaction of ammonium acetate with ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates, underlines the potential for synthesizing complex molecules that could have various applications (Bruni et al., 1994).

Structural Analyses and Corrections : Studies have also focused on determining the accurate structures of these compounds using methods like 13C NMR spectroscopy, which is essential for understanding their chemical properties and potential applications (Chimichi et al., 1993).

Regioselective Synthesis of Derivatives : Research into the regioselective synthesis of carboxamides and other derivatives of pyrazolo[1,5-a]pyrimidines highlights the compound's versatility in creating a variety of chemically distinct molecules (Drev et al., 2014).

Solvent-Free Synthesis of Tetrazolo[1,5-a]pyrimidines : The development of a solvent-free synthesis method for tetrazolo[1,5-a]pyrimidines demonstrates advancements in greener and more efficient synthesis techniques (Ghorbani‐Vaghei et al., 2013).

Molecular and Biological Activities

DNA Interaction and Kinase Inhibition : Copper(II) complexes involving tetrazolo[1,5-a]pyrimidines have been studied for their DNA interaction capabilities and inhibition of VEGFR2 kinase, indicating potential applications in biochemistry and pharmacology (Haleel et al., 2016).

Xanthine Oxidase Inhibition : 3-Substituted 5,7-dihydroxypyrazolo[1,5-alpha]pyrimidines have shown potential as inhibitors of xanthine oxidase, an enzyme relevant in various physiological processes, including the metabolism of purines in humans (Springer et al., 1976).

Future Directions

The future directions for the study of Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate could include further exploration of its potential therapeutic applications, given the promising properties of pyrimidine and its derivatives . For instance, CPL302415, a derivative of pyrazolo [1,5- a ]pyrimidine, is considered a potential future candidate for clinical trials in SLE treatment .

properties

IUPAC Name |

ethyl 7-hydroxy-5-oxo-4H-pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O4/c1-2-16-9(15)5-4-10-12-7(14)3-6(13)11-8(5)12/h3-4,14H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZVAHIUOTZVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2NC(=O)C=C(N2N=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50678359 | |

| Record name | Ethyl 7-hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate | |

CAS RN |

90349-67-0 | |

| Record name | Ethyl 7-hydroxy-5-oxo-1,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50678359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

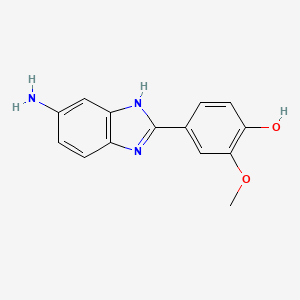

![10-Methyl-11H-pyrimido[4,5-a]carbazole-2-ol](/img/structure/B1497239.png)

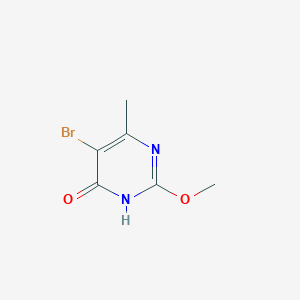

![9-Phenyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B1497257.png)